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Compound of Interest

4-Fluoro-N-
Compound Name:
phenylbenzenesulfonamide

Cat. No.: B182415

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-
Fluoro-N-phenylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug
development. The document outlines the expected spectroscopic data based on the analysis of
its structural features and comparison with closely related compounds. It also includes
standardized experimental protocols for acquiring such data and discusses a potential
biological signaling pathway relevant to this class of compounds.

Molecular Structure and Properties

4-Fluoro-N-phenylbenzenesulfonamide is a synthetic compound belonging to the
sulfonamide class of molecules. Its structure features a fluorinated benzene ring attached to a
sulfonamide group, which in turn is linked to a phenyl group.

Table 1: Physicochemical Properties of 4-Fluoro-N-phenylbenzenesulfonamide
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Property Value Reference
CAS Number 312-52-7 [1]
Molecular Formula C12H10FNO:2S [1]
Molecular Weight 251.3 g/mol [1]

_ C1=CC=C(C=C1)NS(=0)
Canonical SMILES [1]
(=0)C2=CC=C(C=C2)F

LDOCMFAHAVONEI-
InChl Key [1]
UHFFFAOYSA-N

Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4-Fluoro-N-
phenylbenzenesulfonamide. It is important to note that where direct experimental data is not
available, the presented information is based on theoretical predictions and data from
analogous compounds.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of 4-Fluoro-N-phenylbenzenesulfonamide is expected to show
distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-
withdrawing nature of the sulfonyl group and the fluorine atom.

Table 2: Predicted *H NMR Spectral Data for 4-Fluoro-N-phenylbenzenesulfonamide
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.3 Singlet 1H -SO2NH-
~7.8-8.0 Multiplet 2H Protons ortho to -SO2-
] Protons on the N-
~7.1-7.4 Multiplet 5H )
phenyl ring
~7.0-7.2 Multiplet 2H Protons ortho to -F

13C NMR (Carbon-13 NMR) Spectroscopy

The 13C NMR spectrum will provide information on the different carbon environments within the
molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling
constant.

Table 3: Predicted 13C NMR Spectral Data for 4-Fluoro-N-phenylbenzenesulfonamide

Chemical Shift (6, ppm) Assighment

~165 (d, 2JCF = 250 Hz) C-F

~140 C-S02

~138 Quaternary C of N-phenyl
~130 (d, 3JCF = 9 Hz) C ortho to -SO2-

~129 C para of N-phenyl

~125 C meta of N-phenyl

~120 C ortho of N-phenyl

~116 (d, 2JCF = 22 Hz) C ortho to -F

The FT-IR spectrum reveals the presence of specific functional groups based on their
vibrational frequencies. For 4-Fluoro-N-phenylbenzenesulfonamide, key absorptions are
expected for the N-H, S=0O, C-F, and aromatic C-H and C=C bonds.
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Table 4: Predicted FT-IR Spectral Data for 4-Fluoro-N-phenylbenzenesulfonamide

Wavenumber (cm~?) Intensity Assignment

~3250 Medium, Sharp N-H stretch
~3100-3000 Medium Aromatic C-H stretch
~1600, ~1490 Medium-Strong Aromatic C=C stretch
~1340 Strong Asymmetric SOz stretch
~1160 Strong Symmetric SO: stretch
~1230 Strong C-F stretch

~900 Medium S-N stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Fluoro-N-phenylbenzenesulfonamide, the molecular ion peak is
expected at m/z 251.

Table 5: Predicted Mass Spectrometry Fragmentation Data for 4-Fluoro-N-
phenylbenzenesulfonamide

miz Fragment

251 [M]* (Molecular lon)
187 M - SO2]*

157 [CeHaFSO2]*

93 [CeHsNH2]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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o Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-N-phenylbenzenesulfonamide in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm
NMR tube.

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

e 'H NMR Acquisition:

o

Acquire the spectrum at room temperature.

[¢]

Use a standard pulse sequence with a 90° pulse angle.

[¢]

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

[e]

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

o Sample Preparation (ATR Method):
o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
o Place a small amount of the solid sample directly onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.
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e Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium
ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.
o Collect the sample spectrum over the range of 4000-400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:

o Introduce the sample into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive or negative ion mode over a suitable mass range
(e.g., m/z 50-500).

o For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and
apply collision-induced dissociation (CID).

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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